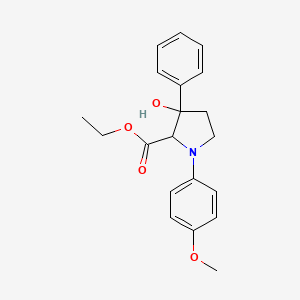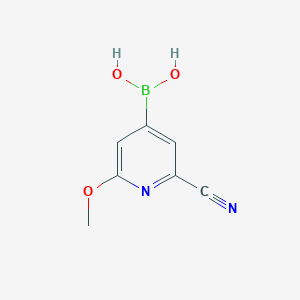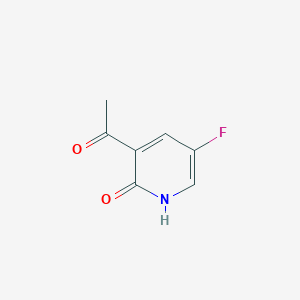
3-Acetyl-5-fluoropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-fluoropyridin-2(1H)-one is a heterocyclic organic compound that contains both a pyridine ring and a fluorine atom. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-fluoropyridin-2(1H)-one typically involves the introduction of an acetyl group and a fluorine atom onto a pyridine ring. One common method might include:
Starting Material: Pyridine derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-fluoropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetyl group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-fluoropyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetylpyridin-2(1H)-one: Lacks the fluorine atom, which might result in different biological activity.
5-Fluoropyridin-2(1H)-one: Lacks the acetyl group, potentially altering its reactivity and applications.
3-Acetyl-6-fluoropyridin-2(1H)-one: Similar structure but with the fluorine atom in a different position, which could affect its chemical properties and biological activity.
Uniqueness
The presence of both an acetyl group and a fluorine atom in 3-Acetyl-5-fluoropyridin-2(1H)-one makes it unique, potentially offering a combination of properties from both functional groups. This can result in unique reactivity patterns and biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H6FNO2 |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
3-acetyl-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6FNO2/c1-4(10)6-2-5(8)3-9-7(6)11/h2-3H,1H3,(H,9,11) |
Clave InChI |
RDTHDXNMJZEAFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CNC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


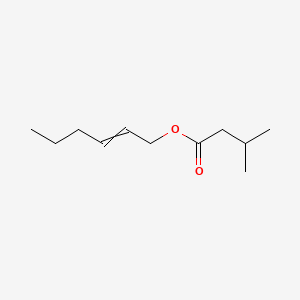


![7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12507403.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507420.png)
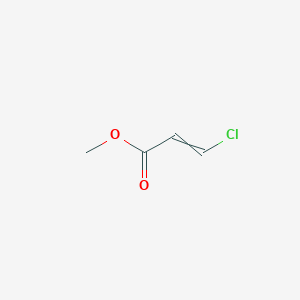
![(Z)-methyl 2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-ylidene)acetate](/img/structure/B12507428.png)
![1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12507431.png)

